6h-Pyrido[2,3-b][1,4]benzodiazepin-6-one
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Overview
Description
6h-Pyrido[2,3-b][1,4]benzodiazepin-6-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structure, which combines elements of both pyridine and benzodiazepine rings. It has been studied extensively for its potential therapeutic applications, particularly as a selective antagonist for muscarinic receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6h-Pyrido[2,3-b][1,4]benzodiazepin-6-one typically involves the reaction of 3-amino-2-chloropyridine with o-nitrobenzoyl chloride in the presence of triethylamine. This reaction forms 2-chloro-3-(2-nitrobenzoylamino)pyridine, which is then reduced using stannous chloride to yield 2-chloro-3-(2-aminobenzoylamino)pyridine. The final step involves heating this intermediate to induce cyclization, forming the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: the initial reaction, reduction, and cyclization. industrial methods may employ continuous flow reactors and automated systems to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
6h-Pyrido[2,3-b][1,4]benzodiazepin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions typically target the nitro group in intermediates during synthesis.
Substitution: Halogenation and alkylation reactions can introduce different substituents on the benzodiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Stannous chloride is frequently used for the reduction of nitro groups.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide, while alkylation often employs alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can produce various halogenated or alkylated derivatives .
Scientific Research Applications
6h-Pyrido[2,3-b][1,4]benzodiazepin-6-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving muscarinic receptors, particularly M2 receptors.
Medicine: This compound has potential therapeutic applications as a selective muscarinic receptor antagonist, which can be useful in treating conditions like bradycardia.
Industry: It is used in the development of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 6h-Pyrido[2,3-b][1,4]benzodiazepin-6-one involves its role as a muscarinic receptor antagonist. It binds to muscarinic acetylcholine receptors, inhibiting their activity. This inhibition affects various cellular responses, including the inhibition of adenylate cyclase, breakdown of phosphoinositides, and modulation of potassium channels through G proteins .
Comparison with Similar Compounds
Similar Compounds
Pirenzepine: Another muscarinic receptor antagonist, but with different selectivity profiles.
AF-DX 116: A selective M2 muscarinic receptor antagonist, similar in function but with different structural features.
Uniqueness
6h-Pyrido[2,3-b][1,4]benzodiazepin-6-one is unique due to its specific binding affinity and selectivity for M2 muscarinic receptors. This selectivity makes it particularly valuable in research and potential therapeutic applications, distinguishing it from other muscarinic receptor antagonists .
Properties
Molecular Formula |
C12H7N3O |
---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
pyrido[2,3-b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C12H7N3O/c16-12-8-4-1-2-5-9(8)14-11-10(15-12)6-3-7-13-11/h1-7H |
InChI Key |
QYETZOYLEWPRIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N=C3C=CC=NC3=N2 |
Origin of Product |
United States |
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